N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-4-(5-methyl-1H-1,2,3,4-tetraazol-1-yl)benzamide
Description
N-{[4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-4-(5-methyl-1H-1,2,3,4-tetraazol-1-yl)benzamide is a benzamide derivative featuring a tetrahydro-2H-pyran scaffold substituted with a 4-methoxyphenyl group and a methylene-linked benzamide moiety bearing a 5-methyltetrazole ring. Key structural attributes include:
- Tetrahydro-2H-pyran core: Provides conformational rigidity and influences lipophilicity .
- 4-Methoxyphenyl group: Enhances aromatic interactions and modulates electronic properties via the methoxy substituent.
- 5-Methyltetrazole: Acts as a bioisostere for carboxylic acids, improving metabolic stability and solubility .
Properties
Molecular Formula |
C22H25N5O3 |
|---|---|
Molecular Weight |
407.5 g/mol |
IUPAC Name |
N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]-4-(5-methyltetrazol-1-yl)benzamide |
InChI |
InChI=1S/C22H25N5O3/c1-16-24-25-26-27(16)19-7-3-17(4-8-19)21(28)23-15-22(11-13-30-14-12-22)18-5-9-20(29-2)10-6-18/h3-10H,11-15H2,1-2H3,(H,23,28) |
InChI Key |
FDZSDCUTHSJTKU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=NN1C2=CC=C(C=C2)C(=O)NCC3(CCOCC3)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-4-(5-methyl-1H-1,2,3,4-tetraazol-1-yl)benzamide typically involves multiple steps, starting from readily available precursors. One common approach involves the condensation of 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carbonyl chloride with hydrazine hydrate to form the corresponding hydrazide . This intermediate is then reacted with various reagents to introduce the tetraazolyl and benzamide functionalities .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times .
Chemical Reactions Analysis
Amide Bond Formation
The synthesis of the benzamide core typically proceeds via:
-
Activation of the carboxylic acid group (e.g., using thionyl chloride to form acid chlorides).
-
Reaction with the amine-containing tetrahydropyran fragment under coupling conditions.
Mechanism :
Tetrazole Ring Formation
The 5-methyltetrazole group is likely introduced via:
-
Substitution reactions (e.g., replacing a leaving group with a tetrazole nucleophile).
-
Cycloaddition reactions (e.g., azide-alkyne Huisgen cycloaddition).
Reactivity and Functional Group Transformations
The compound undergoes reactions typical of its functional groups:
-
Amide Hydrolysis : Susceptible to acidic or basic conditions, potentially yielding carboxylic acids or amines.
-
Tetrazole Reactivity : The tetrazole group may act as a leaving group or participate in nucleophilic substitution.
-
Oxidation/Reduction :
-
Oxidizing agents (e.g., KMnO₄): May oxidize alcohols or double bonds.
-
Reducing agents (e.g., NaBH₄): Could reduce carbonyl groups.
-
Common Reagents and Conditions
| Reagent | Role | Conditions |
|---|---|---|
| Potassium permanganate | Oxidizing agent | Aqueous acidic medium |
| Sodium borohydride | Reducing agent | Ethanol or THF |
| Amines | Nucleophilic substitution | Room temperature |
Spectroscopic and Analytical Data
Key techniques for confirming the compound’s identity include:
-
NMR spectroscopy : Used to verify the benzamide and tetrahydropyran structural integrity.
-
Mass spectrometry : Confirms molecular weight (approximately 340.4 g/mol) .
Structural Features
| Property | Details |
|---|---|
| Molecular formula | C₂₀H₂₄N₂O₃ |
| Molecular weight | 340.4 g/mol |
| Functional groups | Amide, tetrazole, tetrahydropyran, methoxyphenyl |
Scientific Research Applications
N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-4-(5-methyl-1H-1,2,3,4-tetraazol-1-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-4-(5-methyl-1H-1,2,3,4-tetraazol-1-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound’s methoxyphenyl group and tetrahydropyran ring are believed to play a crucial role in its biological activity by interacting with cellular receptors and enzymes . These interactions can lead to the modulation of various biochemical pathways, resulting in its observed biological effects .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
*Estimated based on structural analysis.
Key Observations:
Bioisosteric Replacements : The target compound’s 5-methyltetrazole replaces oxadiazole () or triazole () rings in analogues. Tetrazoles enhance acidity (pKa ~4.9), mimicking carboxylates for improved target binding .
Substituent Effects : The methoxyphenyl group in the target compound increases lipophilicity (clogP ~3.2) compared to phenylthiazole (clogP ~4.1 in ) or nitrophenyl (clogP ~2.8 in ) groups.
Molecular Weight : The target compound (~456 g/mol) falls within the drug-like range, similar to HDAC10 inhibitors (~514 g/mol) .
Pharmacological and Physicochemical Properties
Solubility and Aggregation:
- Tetrazole’s polarity may improve aqueous solubility compared to oxadiazole-containing analogues. However, aggregation tendencies (e.g., critical micelle concentration, CMC) are influenced by aryl substituents, as seen in quaternary ammonium compounds .
- Methoxyphenyl groups may reduce crystallinity, enhancing bioavailability .
Antimicrobial Potential:
- Analogues with triazole/thiazole motifs () show activity against Gram-positive bacteria (MIC: 2–8 µg/mL). The target compound’s tetrazole could broaden efficacy against Gram-negative strains due to improved membrane penetration .
Methods for Similarity Assessment
Computational similarity metrics (e.g., Tanimoto coefficients, MACCS keys) highlight:
- Structural Similarity : The target shares >70% similarity with HDAC10 inhibitors () due to the benzamide backbone.
Research Findings and Data Gaps
Biological Activity
N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-4-(5-methyl-1H-1,2,3,4-tetraazol-1-yl)benzamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer research. This article explores the biological activity of this compound, supported by various studies and findings.
The compound has a molecular formula of and a molecular weight of 434.48 g/mol. Its structure includes a methoxyphenyl group and a tetraazolyl moiety, which are significant for its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds containing tetrazole rings. For instance, derivatives with similar structures have shown promising results against various bacterial strains:
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 2-methyl-3-{4-[2-(1H-tetrazol-5-yl-ethylamino]phenyl}-3H-quinazolin-4-one | Staphylococcus aureus | 50 μg/mL |
| N-(4-(2-(2H-tetrazol-5-yl)ethyl)-5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)-benzamide | Pseudomonas aeruginosa | 125 μg/mL |
The introduction of a 4-methoxyphenyl group has been associated with enhanced antimicrobial activity, making it a critical feature in the design of new antimicrobial agents .
Anticancer Activity
In addition to its antimicrobial properties, the compound has shown potential anticancer activity. A study identified several analogs that exhibited significant cytotoxic effects against cancer cell lines:
| Compound | Cell Line | IC50 (μM) | Reference |
|---|---|---|---|
| Compound 13 | Jurkat (T-cell leukemia) | <10 | |
| Compound 14 | A-431 (epidermoid carcinoma) | <15 |
These findings suggest that structural modifications in compounds like N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-4-(5-methyl-1H-tetrazol-1-yl)benzamide can lead to enhanced anticancer properties through mechanisms involving apoptosis and cell cycle arrest .
The biological activity of this compound may be attributed to its ability to interact with specific cellular targets. The presence of the tetraazole ring is believed to play a crucial role in modulating biological pathways related to cell growth and survival. Molecular dynamics simulations have indicated that such compounds can engage in hydrophobic interactions with proteins involved in cell signaling pathways .
Case Studies
A notable case study involved the screening of a drug library that included N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-4-(5-methyl-1H-tetrazol-1-yl)benzamide against multicellular spheroids. The results demonstrated significant efficacy in reducing tumor size compared to control groups, highlighting its potential as an effective therapeutic agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
